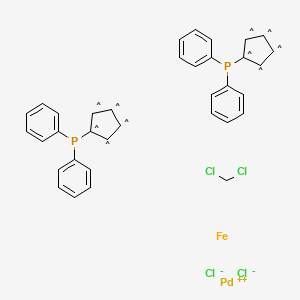
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in various palladium-catalyzed coupling reactions, making it a valuable catalyst in organic synthesis .
Métodos De Preparación
The compound can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction typically involves the following steps :
-
Reacting 1,1’-bis(diphenylphosphino)ferrocene with palladium dichloride in the presence of a nitrile solvent: (e.g., acetonitrile or benzonitrile): [ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow (\text{dppf})\text{PdCl}_2 + 2 \text{RCN} ] where RCN can be CH₃CN or C₆H₅CN.
-
Direct synthesis using dichloromethane as a solvent: : This method simplifies the process by eliminating the need for a precursor, resulting in a high-purity product with a yield of approximately 90.46% .
Análisis De Reacciones Químicas
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate undergoes various types of reactions, primarily in the realm of palladium-catalyzed coupling reactions :
-
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides.
Sonogashira Coupling: Couples terminal alkynes with aryl halides.
Stille Coupling: Couples organotin compounds with aryl halides.
Negishi Coupling: Couples organozinc compounds with aryl halides.
Buchwald-Hartwig Amination: Couples amines with aryl halides.
-
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, organotin compounds, organozinc compounds, amines.
Conditions: Typically performed in the presence of a base (e.g., K₂CO₃, NaOH) and a solvent (e.g., toluene, DMF).
-
Major Products
- Biaryl compounds, alkenes, alkynes, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is extensively used in scientific research due to its versatility as a catalyst :
-
Chemistry
Catalyst in Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Complex Molecules: Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
-
Biology
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
-
Medicine
Drug Development: Plays a role in the synthesis of potential drug candidates through palladium-catalyzed reactions.
-
Industry
Material Science: Used in the production of polymers, OLEDs, and other advanced materials.
Mecanismo De Acción
The mechanism of action of bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate involves the formation of a palladium complex that facilitates various coupling reactions :
-
Catalytic Cycle
Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
-
Molecular Targets and Pathways
- The palladium complex targets aryl halides and organometallic reagents, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is unique due to its high efficiency and selectivity in catalyzing coupling reactions :
-
Similar Compounds
Bis(triphenylphosphine)palladium dichloride: Another palladium complex used in similar coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various coupling reactions.
Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.
-
Uniqueness
Higher Stability: The ferrocene backbone provides greater stability to the palladium complex.
Enhanced Reactivity: The bidentate ligand structure enhances the reactivity and selectivity of the catalyst.
Propiedades
Fórmula molecular |
C35H30Cl4FeP2Pd |
|---|---|
Peso molecular |
816.6 g/mol |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
Clave InChI |
CWHRHCATIKFSND-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.[Cl-].[Cl-].[Fe].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


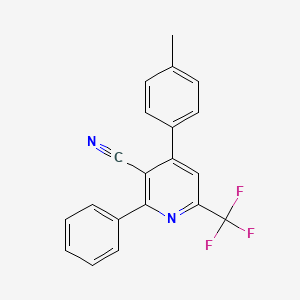

![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
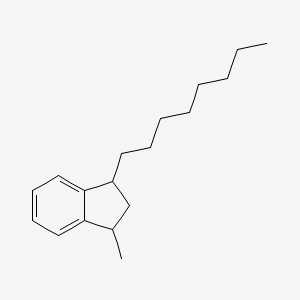
![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
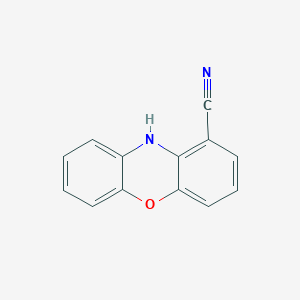
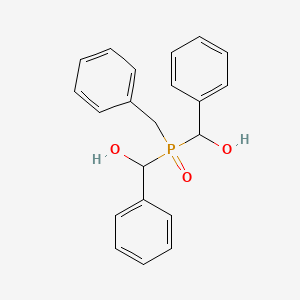
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
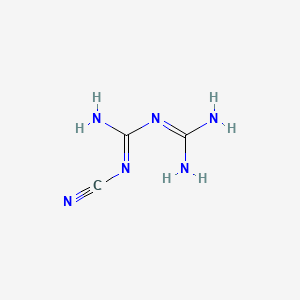
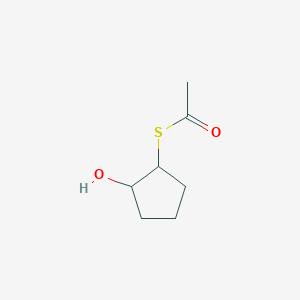
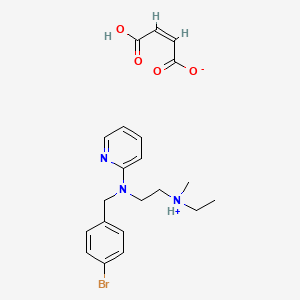
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
